5-cyclohexyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclohexyl-4-({(E)-[4-(methylthio)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-({(E)-[4-(methylthio)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of cyclohexylamine with 4-(methylthio)benzaldehyde, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-4-({(E)-[4-(methylthio)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties could be explored for developing new drugs.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-({(E)-[4-(methylthio)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s sulfur and nitrogen atoms may also participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-yl hydrosulfide
- 5-cyclohexyl-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-cyclohexyl-4-({(E)-[4-(methylthio)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methylthio group, which can enhance its biological activity and chemical reactivity. This structural feature may provide the compound with distinct properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C16H20N4S2 |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H20N4S2/c1-22-14-9-7-12(8-10-14)11-17-20-15(18-19-16(20)21)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,21)/b17-11+ |
InChI Key |
XPAPDICCWRYZLL-GZTJUZNOSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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